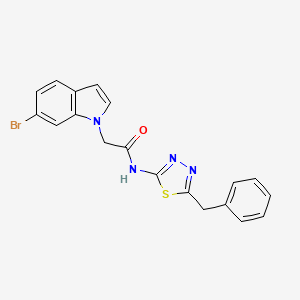![molecular formula C14H21N7O B14936488 N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14936488.png)
N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features both pyrazole and tetrazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and various industrial applications. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps, starting with the preparation of the pyrazole and tetrazole intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions. The tetrazole ring is often formed by the cyclization of nitriles with sodium azide in the presence of a catalyst.
The final step involves the coupling of the pyrazole and tetrazole intermediates with a cyclohexyl acetamide derivative. This coupling reaction is usually carried out under mild conditions using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and tetrazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the pyrazole or tetrazole rings.
Applications De Recherche Scientifique
N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole and tetrazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the cyclohexyl acetamide moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide: Unique due to the presence of both pyrazole and tetrazole rings.
N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]carboxamide: Similar structure but with a carboxamide group instead of an acetamide group.
N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanamide: Similar structure but with a methanamide group.
Uniqueness
This compound is unique due to its specific combination of pyrazole and tetrazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H21N7O |
|---|---|
Poids moléculaire |
303.36 g/mol |
Nom IUPAC |
N-(1-methylpyrazol-4-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C14H21N7O/c1-20-9-12(8-16-20)17-13(22)7-14(5-3-2-4-6-14)10-21-11-15-18-19-21/h8-9,11H,2-7,10H2,1H3,(H,17,22) |
Clé InChI |
NXGCOCBKSNSSAK-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)NC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine](/img/structure/B14936413.png)

![N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B14936425.png)
![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14936426.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-methoxy-1H-indol-1-yl)acetamide](/img/structure/B14936431.png)
![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14936439.png)

![N-(4-bromophenyl)-2-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B14936447.png)

![N-benzyl-5-oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14936467.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide](/img/structure/B14936468.png)

![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B14936479.png)

